molecular formula C22H17F3N4OS B10960419 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10960419
M. Wt: 442.5 g/mol
InChI Key: BOPZURZRBZAPOM-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a thiophene ring, and a pyrazolo[1,5-a]pyrimidine core, along with a trifluoromethyl group and a carboxamide functional group.

Preparation Methods

The synthesis of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the naphthalene and thiophene rings, and the addition of the trifluoromethyl group and carboxamide functional group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The naphthalene and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, given its unique structural features and potential biological activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of structural features, including the naphthalene and thiophene rings, the pyrazolo[1,5-a]pyrimidine core, and the trifluoromethyl group. Similar compounds include:

    Naphthalene derivatives: Compounds with similar naphthalene ring structures but different substituents.

    Thiophene derivatives: Compounds with thiophene rings and various functional groups.

    Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with the same core structure but different substituents.

These similar compounds may share some properties and applications but differ in their specific activities and uses due to variations in their structures.

Properties

Molecular Formula

C22H17F3N4OS

Molecular Weight

442.5 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H17F3N4OS/c23-22(24,25)19-11-16(18-9-4-10-31-18)26-20-12-17(28-29(19)20)21(30)27-15-8-3-6-13-5-1-2-7-14(13)15/h1-2,4-5,7,9-12,15H,3,6,8H2,(H,27,30)

InChI Key

BOPZURZRBZAPOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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